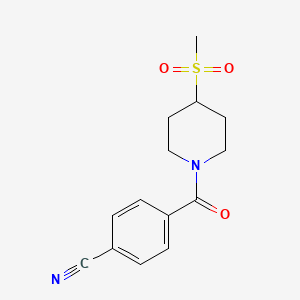

4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common nitrogen-containing heterocycle . The piperidine ring in this compound is substituted at the 1-position with a carbonyl group and at the 4-position with a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted at the 1-position with a carbonyl group and at the 4-position with a methylsulfonyl group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications

Nucleophile-Promoted Cyclizations

Research on compounds related to 4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile, such as (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine, has shown their involvement in nucleophile-promoted cyclizations. These reactions are significant in the synthesis of various organic compounds, potentially contributing to the development of new pharmaceuticals or materials (Arnold et al., 2003).

Enzyme Metabolism Studies

The metabolism of compounds structurally similar to this compound has been studied, particularly in the context of novel antidepressants. These studies involve assessing the involvement of various enzymes in the oxidative metabolism of such compounds, providing insights into their metabolic pathways and potential interactions (Hvenegaard et al., 2012).

Cycloaddition Reactions

Compounds with structural similarities to this compound have been used in 1,3-dipolar cycloaddition reactions. These reactions are crucial in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry (Greig et al., 1987).

Mass Spectrometry and Drug Analysis

Research involving growth hormone secretagogues structurally related to this compound has been conducted to understand their behavior in mass spectrometry, particularly in drug analysis and identification. This research is pivotal for the characterization and quality control of pharmaceuticals (Qin, 2002).

Synthesis of Bioactive Compounds

The synthesis of piperidine derivatives using methods that may involve this compound or related compounds has been explored. These synthetic routes are significant in the production of bioactive compounds, including those with potential antimicrobial properties (Vinaya et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.

Mode of Action

This could result in changes in the production of NO, thereby influencing the immune response and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the production of NO. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By modulating the activity of iNOS, this compound could potentially affect these processes .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action would be related to its modulation of iNOS activity. By influencing the production of NO, it could potentially affect immune response, inflammation, and other NO-related processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its interaction with iNOS and its overall effectiveness .

Properties

IUPAC Name |

4-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20(18,19)13-6-8-16(9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYAFLHPWFFDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2752114.png)

![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)